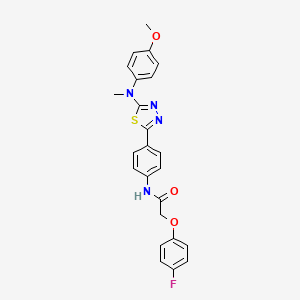

2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide

Description

The compound 2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide is a 1,3,4-thiadiazole derivative featuring:

- A 4-fluorophenoxy group attached to the acetamide carbonyl.

- A 1,3,4-thiadiazole core substituted at position 5 with a (4-methoxyphenyl)(methyl)amino group.

- A phenyl ring at position 2 of the thiadiazole, linked to the acetamide nitrogen.

1,3,4-Thiadiazoles are heterocyclic scaffolds known for their diverse pharmacological activities, including antimicrobial, anticancer, and herbicidal properties .

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O3S/c1-29(19-9-13-20(31-2)14-10-19)24-28-27-23(33-24)16-3-7-18(8-4-16)26-22(30)15-32-21-11-5-17(25)6-12-21/h3-14H,15H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHINHGIWWLPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent under controlled conditions.

Synthesis of the thiadiazole ring: This is achieved through the cyclization of a precursor containing sulfur and nitrogen atoms.

Coupling reactions: The final step involves coupling the fluorophenoxy intermediate with the thiadiazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole ring exhibit significant antimicrobial properties. Thiadiazole compounds have been shown to possess antibacterial and antifungal activities. For instance, studies have highlighted that thiadiazole derivatives can effectively inhibit various strains of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

Thiadiazole-containing compounds have also been investigated for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways associated with tumor growth . The incorporation of the 4-fluorophenoxy group may enhance these effects by improving the compound's ability to interact with cellular targets.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases . The specific structure of 2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide may enhance its efficacy in this regard.

Neuroprotective Effects

Some derivatives of thiadiazoles have been reported to exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of oxidative stress and inflammation within neural tissues . The presence of specific substituents in the compound may further influence its neuroprotective capabilities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has shown that variations in substituent groups can significantly affect potency and selectivity against different biological targets .

| Substituent | Effect on Activity |

|---|---|

| Fluorophenoxy group | Enhances lipophilicity and target binding |

| Thiadiazole moiety | Contributes to antimicrobial activity |

| Acetamide structure | Influences solubility and bioavailability |

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiadiazole derivatives, it was found that those with fluorinated phenoxy groups exhibited superior antibacterial activity against Staphylococcus aureus compared to non-fluorinated counterparts. This suggests that the fluorine atom plays a critical role in enhancing interaction with bacterial membranes .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiadiazole derivatives demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study concluded that optimizing substituent positions could lead to more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenoxy and methoxyphenyl groups can enhance its binding affinity and specificity, leading to the activation or inhibition of particular biochemical pathways.

Comparison with Similar Compounds

Research Findings and Implications

Stability and Reactivity

- Tautomerism : Unlike 1,2,4-triazole derivatives (), 1,3,4-thiadiazoles like the target compound are less prone to tautomeric shifts, enhancing structural stability .

- Metabolic Resistance: The methylamino group in the target may reduce oxidative metabolism compared to thioether-linked analogues, which are susceptible to glutathione-mediated cleavage .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide is a derivative of 1,3,4-thiadiazole, which has gained attention for its diverse biological activities. This article synthesizes current findings regarding its biological activity, including antimicrobial, anticancer, and antitubercular properties.

Chemical Structure

The molecular formula for this compound is . The structural features include:

- A fluorophenoxy group

- A thiadiazole moiety

- A methoxyphenyl substituent

Antimicrobial Activity

-

Antibacterial Properties :

- Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antibacterial activity against various strains. In particular, derivatives with halogen substitutions exhibit increased potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

- A study reported that certain thiadiazole derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .

- Antifungal Activity :

Anticancer Activity

- In Vitro Studies :

- Research indicates that compounds derived from 1,3,4-thiadiazole show promising results in inhibiting cancer cell lines. For example, a series of 5-phenyl-substituted thiadiazoles were screened for anticancer activity and showed significant inhibition against breast cancer cell lines (MDA-MB-231), outperforming cisplatin in certain cases .

- Specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Antitubercular Activity

- Mycobacterium Smegmatis Testing :

Table 1: Biological Activity Overview

Study on Thiadiazole Derivatives

A comprehensive study synthesized various 1,3,4-thiadiazole derivatives and evaluated their biological activities. Among them, several compounds demonstrated significant cytotoxic effects against multiple cancer cell lines and exhibited good antibacterial properties against both Gram-positive and Gram-negative bacteria .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key enzymes in bacterial cell wall synthesis and interference with cancer cell proliferation pathways. The presence of electron-withdrawing groups such as fluorine enhances the interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.